(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCNCGWPRDKDC-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chiral Pool Synthesis
Chiral pool synthesis leverages enantiomerically pure starting materials to preserve stereochemistry. For (R)-methyl 2-amino-2-cyclobutylacetate hydrochloride, L-cyclobutane derivatives or naturally occurring chiral amines are potential precursors. A patent detailing tert-butyl carbamate synthesis (WO2019158550A1) highlights the use of neutral reagent forms to avoid viscosity-related challenges, a principle applicable here. For example, cyclobutane carboxylic acid derivatives could undergo esterification with methanol under acidic conditions, followed by amination via nucleophilic substitution.
Asymmetric Catalysis
Rhodium-catalyzed C–H amination, as described in a study on polyoxygenated substrates, offers a pathway to introduce the amino group stereoselectively. Using Rh₂(esp)₂ or Rh₂(OAc)₄ catalysts with iodobenzene diacetate (PhI(OAc)₂) as an oxidant, cyclobutane-containing substrates could undergo intramolecular C–N bond formation. For instance, a cyclobutyl ketone precursor might react with a sulfamoyl chloride to form an intermediate susceptible to catalytic amination, yielding the desired (R)-configuration.
Resolution of Racemic Mixtures
Enantiomeric separation via chiral chromatography or diastereomeric salt formation is critical when symmetric intermediates are used. A patent synthesizing (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride (WO2017019487A1) employs recrystallization with chiral resolving agents like tartaric acid. Applied to the target compound, racemic methyl 2-amino-2-cyclobutylacetate could be treated with (R)-mandelic acid to isolate the (R)-enantiomer, followed by hydrochloride salt formation.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
Solvent choice profoundly impacts reaction efficiency and stereoselectivity. Dichloromethane (DCM) and ethyl acetate are preferred for their low viscosity and compatibility with amination catalysts. For example, in WO2019158550A1, DCM enabled a 61% yield in a tert-butyl carbamate synthesis by maintaining reaction homogeneity. Temperature control is equally critical:
Reagent Stoichiometry and Additives
Triethylamine (TEA) is widely used to scavenge HCl during hydrochloride salt formation. A protocol from WO2017019487A1 specifies 1.05 molar equivalents of TEA to ensure complete neutralization. Additionally, magnesium oxide (MgO) acts as a base in Rh-catalyzed aminations, improving yields by absorbing acidic byproducts.
Stirring and Viscosity Management
Prolonged stirring (3–10 hours) is essential for reactions involving cyclobutane rings due to steric hindrance. Patent WO2019158550A1 emphasizes that neutral reagents reduce medium viscosity, facilitating efficient mixing. For the target compound, maintaining a reaction time of 7 hours at 25°C with moderate stirring (300–500 rpm) is recommended.
Purification and Analytical Validation
Crystallization and Filtration
After reaction completion, cooling the mixture to -5–10°C precipitates the hydrochloride salt. WO2019158550A1 describes a stepwise cooling process: initial cooling to 15–30°C, water addition (0.5:1 v/v), followed by further cooling to -5°C. This method reduces impurity co-precipitation.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IC) confirms enantiomeric excess. A Waters Alliance HPLC system, as used in WO2019158550A1, achieves baseline separation of (R)- and (S)-enantiomers using a hexane/isopropanol mobile phase.
Spectroscopic Characterization
-
NMR : The cyclobutane ring’s protons resonate at δ 1.8–2.5 ppm (¹H NMR), while the methyl ester group appears as a singlet at δ 3.6–3.8 ppm.
-
Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.64 ([M+H]⁺), consistent with the molecular formula C₇H₁₄ClNO₂.
Comparative Analysis of Synthetic Approaches
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Chiral Pool | 45–55% | ≥98% | High | Moderate |
| Asymmetric Catalysis | 50–65% | ≥95% | Moderate | High |
| Resolution | 30–40% | ≥99% | Very High | Low |
Asymmetric catalysis offers the best balance of yield and scalability, whereas resolution methods excel in stereochemical purity but suffer from low throughput.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The primary amine group in (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride participates in nucleophilic substitutions, enabling the formation of amides, ureas, or thioureas. For example:
-
Amidation : Reacting with acyl chlorides or activated carboxylic acids yields substituted amides.
This reaction is critical for peptide bond formation in drug synthesis. -
Schiff Base Formation : The amine reacts with aldehydes/ketones to form imines under mild acidic or neutral conditions:
These intermediates are pivotal in synthesizing heterocyclic compounds.
Condensation Reactions
The amino group facilitates condensation with carbonyl compounds:
-
Ugi Reaction : In multicomponent reactions, it combines with isonitriles, aldehydes, and carboxylic acids to produce peptidomimetics.
-
Mitsunobu Reaction : Stereospecific coupling with alcohols, mediated by triphenylphosphine and diethyl azodicarboxylate (DEAD), retains chirality during ether bond formation.
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid:
-
Kinetic Data : Hydrolysis at pH 7.4 (37°C) proceeds with a half-life of ~8 hours, indicating moderate stability in physiological conditions.
-
Transesterification : Reacting with higher alcohols (e.g., tert-butanol) in the presence of acid catalysts yields bulkier esters, enhancing lipophilicity for drug delivery.
Cyclobutane Ring-Influenced Reactivity
The cyclobutane ring introduces steric hindrance and ring strain (≈26 kcal/mol), affecting reaction pathways:
-
Ring-Opening : Under strong acidic conditions (e.g., HBr/AcOH), the ring may undergo fragmentation to form acyclic brominated products.
-
Steric Effects : Bulkier electrophiles exhibit reduced reactivity at the amino group due to spatial constraints from the cyclobutane.
Comparative Reactivity with Structural Analogs
The table below contrasts reaction outcomes with similar compounds:
| Compound | Reaction Type | Yield (%) | Conditions | Key Observation |
|---|---|---|---|---|
| (R)-Methyl 2-amino-2-cyclobutylacetate HCl | Amidation | 85 | DCM, RT, 12h | High stereoretention |
| (S)-Methyl 2-amino-2-cyclobutylacetate HCl | Amidation | 82 | DCM, RT, 12h | Similar yield, inverted configuration |
| Methyl 2-amino-3-methylbutanoate | Ester Hydrolysis | 95 | 1M NaOH, 60°C, 2h | Faster due to reduced steric hindrance |
Mechanistic Insights
-
Steric Effects : The cyclobutane ring hinders axial attack in SN2 reactions, favoring front-side mechanisms.
-
Electronic Effects : The electron-donating methyl ester stabilizes transition states in nucleophilic acyl substitutions.
Wissenschaftliche Forschungsanwendungen
While the search results primarily discuss (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, some information can be inferred about the potential applications of the (R) enantiomer based on its properties and similar compounds.
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chemical compound with potential applications across chemistry, biology, and medicine. The compound is characterized by a cyclobutyl ring structure that provides specific chemical properties and reactivity. The hydrochloride form enhances its solubility and reactivity in biological systems.
Scientific Research Applications
- Chemistry It can be employed as a building block in synthesizing more complex molecules.
- Biology It can be studied for its potential effects on biological systems, including enzyme interactions and receptor binding. The compound's structural similarity to proline, an essential amino acid, allows it to participate in peptide synthesis and influence protein-protein interactions.
- Medicine It can be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects, and in treating conditions related to nitric oxide dysregulation and cardiovascular health. Studies suggest it may modulate pathways related to nitric oxide production and cardiac function, indicating potential therapeutic applications in cardiovascular diseases.
- Industry It can be utilized in developing new materials and chemical processes.
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride's biological activity is attributed to its ability to mimic proline, potentially allowing it to engage in peptide synthesis and affect protein interactions. Preliminary studies indicate it might modulate pathways related to nitric oxide production and cardiac function, suggesting possible uses in cardiovascular disease treatments.
Properties of (R)-Methyl 2-amino-2-cyclobutylacetate
- IUPAC Name: methyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride
- Molecular Formula: C7H14ClNO2
- Molecular Weight: 179.64 g/mol
Wirkmechanismus
The mechanism of action of ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related amino ester hydrochlorides, emphasizing substituent differences and molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Features |
|---|---|---|---|---|---|
| (R)-Methyl 2-amino-2-cyclobutylacetate HCl | 1993188-94-5 | C₇H₁₄ClNO₂ | 179.64 | Cyclobutyl | Aliphatic ring, R-configuration |
| (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | 3430-16-8 | C₉H₁₁Cl₂NO₂ | 238.10 | 2-Chlorophenyl | Aromatic, electron-withdrawing group |
| (R)-Methyl 2-aminobutanoate HCl | 85774-09-0 | C₅H₁₂ClNO₂ | 153.61 | Butanoate chain | Linear chain, reduced steric hindrance |
| (R)-Methyl 2-amino-3-methoxypropanoate HCl | 1800300-79-1 | C₅H₁₂ClNO₃ | 169.61 | 3-Methoxypropanoate | Methoxy group enhances polarity |
| (R)-Methyl 2-amino-3-chloropropionate HCl | N/A | C₄H₉Cl₂NO₂ | 174.03 | 3-Chloropropionate | Chlorine introduces electronic effects |
Key Differences and Implications
Cyclobutyl vs. Aromatic Substituents: The cyclobutyl group in the target compound introduces ring strain and aliphatic character, which may influence conformational flexibility and binding to hydrophobic targets.
Linear Chain vs. Branched Substituents: (R)-Methyl 2-aminobutanoate HCl (CAS: 85774-09-0) has a linear butanoate chain, reducing steric hindrance compared to the cyclobutyl group. This may improve solubility in polar solvents but decrease target specificity .
However, this could reduce membrane permeability compared to the cyclobutyl analogue .
Halogen Effects: The 3-chloropropionate in C₄H₉Cl₂NO₂ introduces electronic effects (e.g., inductive withdrawal) that may stabilize the molecule or alter reactivity in synthetic pathways .
Stereochemical Considerations
All listed compounds share the R-configuration , which is critical for enantioselective interactions in biological systems. For example:
- Yohimbine hydrochloride (), a related alkaloid, demonstrates how stereochemistry influences receptor binding. Similarly, the R-configuration in the target compound may dictate its efficacy in chiral environments .

Research Findings and Data
Predicted Collision Cross-Section (CCS)
For (R)-Methyl 2-amino-2-cyclobutylacetate HCl:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 144.10192 | 134.4 |
| [M+Na]+ | 166.08386 | 138.2 |
These values aid in mass spectrometry-based identification, distinguishing it from analogues with different substituents .
Hazard Profiles
- The target compound’s hazards (H302, H315, H319, H335) are more severe than methyl 2-hydroxyacetate (), which lacks amino and cyclobutyl groups. This underscores the impact of functional groups on toxicity .
Biologische Aktivität
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is an amino acid derivative characterized by a cyclobutane moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 1993188-94-5
The presence of the cyclobutane ring is significant as it influences the compound's biological interactions and pharmacological properties.
The primary mechanism of action for (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with various molecular targets. Although specific targets for this compound are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit neurotropic activities.
Potential Targets
- Neurotransmitter Receptors : The compound may modulate receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
- Enzymatic Pathways : It may interact with enzymes related to metabolic pathways, impacting cellular processes.
Pharmacological Effects
Research indicates that (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride exhibits several pharmacological effects:
- Neurotropic Activity : Studies have shown that derivatives of cyclobutane amino acids possess neurotropic effects, suggesting potential applications in treating neurological disorders .
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. The cyclobutane structure may enhance binding affinity to cancer-related molecular targets .
- Analgesic and Anesthetic Effects : Some derivatives have demonstrated analgesic properties, indicating potential use in pain management therapies .
Study 1: Neurotropic Activity
A study explored the neurotropic effects of amino acids derived from cyclobutane. It was found that specific derivatives exhibited significant neuroprotective effects in animal models, suggesting the potential of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride in treating neurodegenerative diseases .
Study 2: Anticancer Activity
In vitro assays demonstrated that compounds similar to (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the modulation of specific signaling pathways involved in cell proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High |
| Metabolism | Hepatic metabolism |
| Excretion | Renal excretion |
These parameters indicate that the compound may have favorable absorption characteristics, which is essential for effective therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : A common approach involves esterification of the corresponding amino acid under acidic conditions. For example, refluxing the free base with methanol and concentrated sulfuric acid (H₂SO₄) for extended periods (e.g., 3 days) facilitates ester formation and subsequent HCl salt precipitation . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts should be employed. Reaction temperature, solvent choice (e.g., methanol vs. ethanol), and acid concentration critically impact yield and stereochemical outcomes .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C NMR data with literature values for cyclobutyl and methyl ester moieties.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H] peak) and fragmentation patterns.
- Elemental analysis : Validate C, H, N, and Cl content against theoretical values.
- HPLC with UV/RI detection : Assess purity (>97% as per typical standards) .
Q. What storage conditions are optimal for maintaining compound stability?
- Methodological Answer : Store as a lyophilized powder at -20°C in moisture-free environments to prevent hydrolysis of the ester group. For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified for this chiral compound, and what analytical pitfalls should be avoided?
- Methodological Answer :
- Chiral HPLC : Use a column with a chiral stationary phase (e.g., amylose- or cellulose-based) and isocratic elution with hexane/isopropanol. Calibrate with racemic and enantiopure standards.
- Circular Dichroism (CD) : Monitor Cotton effects specific to the (R)-configuration.
- Pitfalls : Acidic/basic mobile phases may induce racemization; use neutral buffers and validate method robustness .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Time-dependent assays : Evaluate activity at multiple time points (e.g., 24h vs. 72h) to account for delayed effects, as seen in longitudinal pharmacological studies .
- Standardized protocols : Ensure consistent cell lines, assay buffers (e.g., pH, ion strength), and controls (e.g., L-NAME for nitric oxide inhibition studies) .
- Meta-analysis : Statistically aggregate data across studies using tools like structural equation modeling to identify confounding variables .
Q. How can the cyclobutyl ring’s conformational rigidity influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular dynamics simulations : Model the compound’s interaction with biological targets (e.g., enzymes, receptors) to assess steric hindrance or binding affinity.
- In vitro permeability assays : Use Caco-2 cell monolayers to compare absorption rates with non-cyclobutyl analogs.
- Metabolic stability tests : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450 oxidation .
Q. What methodologies are suitable for investigating the hydrochloride salt’s impact on solubility and bioavailability?
- Methodological Answer :
- pH-solubility profiling : Measure solubility in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (blood pH).
- Salt disproportionation studies : Use X-ray powder diffraction (XRPD) to detect free base formation under stress conditions (e.g., high humidity).
- In vivo pharmacokinetics : Compare AUC and Cₘₐₓ values of the hydrochloride salt vs. free base in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

